molecular formula C11H8O4 B3049621 Methyl coumarin-3-carboxylate CAS No. 21259-42-7

Methyl coumarin-3-carboxylate

Cat. No.: B3049621
CAS No.: 21259-42-7
M. Wt: 204.18 g/mol
InChI Key: JZAJARGAUOHFCU-UHFFFAOYSA-N
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Description

Methyl coumarin-3-carboxylate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their fragrant properties and are widely used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl coumarin-3-carboxylate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction. In this method, salicylaldehyde reacts with diethyl malonate in the presence of a base, such as piperidine, to form the coumarin ring system. The resulting product is then esterified to produce this compound .

Another method involves the cyclization of (E)-ethyl 2-bromo-3-[2-(methoxymethoxy)phenyl]acrylate. This compound is first treated with hydrochloric acid in ethanol, followed by cyclization using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Knoevenagel condensation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl coumarin-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form coumarin-3-carboxylic acid.

    Reduction: Reduction reactions can convert it into dihydrocoumarin derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups at the 3-position of the coumarin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and coumarin-3-carboxylic acid derivatives .

Scientific Research Applications

Methyl coumarin-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl coumarin-3-carboxylate exerts its effects, particularly its anticancer activity, involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of the CK2 enzyme, which plays a role in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl coumarin-3-carboxylate can be compared with other coumarin derivatives such as:

    Ethyl coumarin-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    Coumarin-3-carboxylic acid: The carboxylic acid derivative of coumarin.

    7-Hydroxy-4-methylcoumarin: A hydroxylated derivative with different photophysical properties.

This compound is unique due to its specific ester group, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

methyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-10(12)8-6-7-4-2-3-5-9(7)15-11(8)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAJARGAUOHFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175513
Record name AI 3-36065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21259-42-7
Record name Methyl 2-oxo-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21259-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-36065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI 3-36065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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